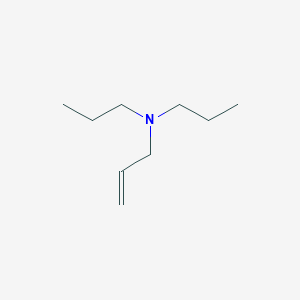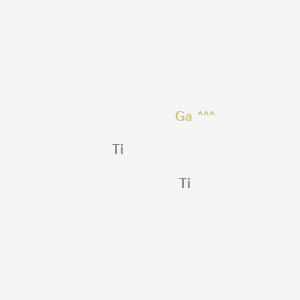
CID 78062116
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062116” is known as Gallium titanium (1:2). This compound is a combination of gallium and titanium in a 1:2 ratio. It has a molecular formula of GaTi2 and is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Gallium titanium (1:2) involves the reaction of gallium and titanium under specific conditions. One common method is to react gallium with titanium in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure the proper formation of the compound. The reaction can be represented as: [ \text{Ga} + 2\text{Ti} \rightarrow \text{GaTi}_2 ]
Industrial Production Methods
In industrial settings, the production of Gallium titanium (1:2) involves the use of advanced furnaces and controlled environments to maintain the required temperature and pressure conditions. The process may also involve the use of inert gases to prevent oxidation and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Gallium titanium (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of gallium and titanium.
Reduction: It can be reduced using strong reducing agents to yield pure gallium and titanium.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide.
Substitution: Other metals or metal salts in a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and titanium dioxide (TiO2).
Reduction: Pure gallium and titanium.
Substitution: New metal alloys or intermetallic compounds.
Aplicaciones Científicas De Investigación
Gallium titanium (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials.
Medicine: Studied for its potential use in medical devices and implants due to its biocompatibility and strength.
Industry: Used in the production of high-strength alloys and materials for aerospace and automotive industries.
Mecanismo De Acción
The mechanism by which Gallium titanium (1:2) exerts its effects is primarily through its interaction with other elements and compounds. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Gallium aluminum (12): Similar in structure but involves aluminum instead of titanium.
Gallium iron (12): Involves iron and has different properties and applications.
Gallium nickel (12): Involves nickel and is used in different industrial applications.
Uniqueness
Gallium titanium (1:2) is unique due to its combination of gallium and titanium, which imparts specific properties such as high strength, biocompatibility, and catalytic activity. These properties make it suitable for a wide range of applications, from industrial to biomedical fields.
Propiedades
Fórmula molecular |
GaTi2 |
|---|---|
Peso molecular |
165.46 g/mol |
InChI |
InChI=1S/Ga.2Ti |
Clave InChI |
ZNGJAMBSCFMEPX-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Ti].[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



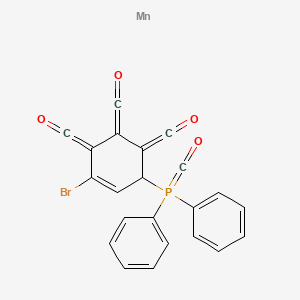

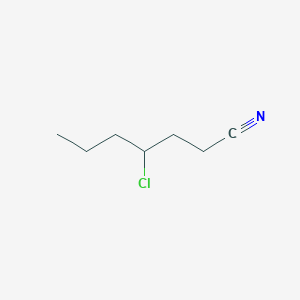
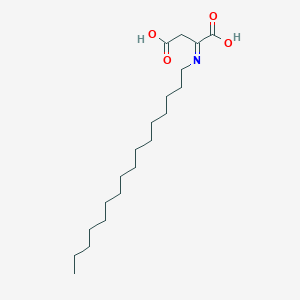

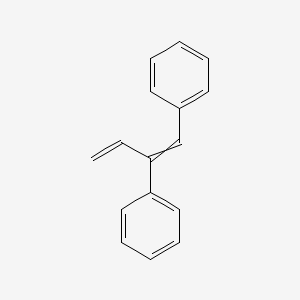
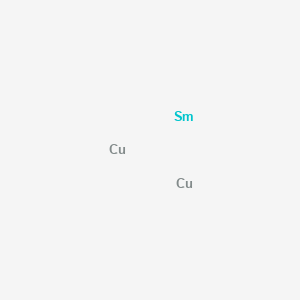
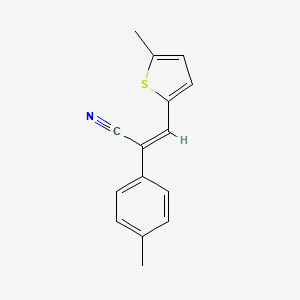
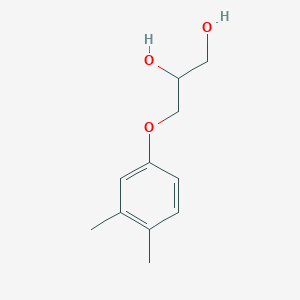

![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)

